4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole
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Overview
Description
4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom, a butoxymethyl group, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole typically involves the reaction of 4-bromo-3-(hydroxymethyl)-1-ethyl-1H-pyrazole with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The butoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of 4-azido-3-(butoxymethyl)-1-ethyl-1H-pyrazole or 4-thio-3-(butoxymethyl)-1-ethyl-1H-pyrazole.
Oxidation Reactions: Formation of this compound-5-carboxylic acid.
Reduction Reactions: Formation of 4-bromo-3-(butoxymethyl)-1-ethyl-1,2-dihydro-1H-pyrazole.
Scientific Research Applications
4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the butoxymethyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-(methoxymethyl)-1-ethyl-1H-pyrazole
- 4-bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole
- 4-bromo-3-(propoxymethyl)-1-ethyl-1H-pyrazole
Uniqueness
4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole is unique due to the presence of the butoxymethyl group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-3-(butoxymethyl)-1-ethylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2O/c1-3-5-6-14-8-10-9(11)7-13(4-2)12-10/h7H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKUDWQMFKPJGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1Br)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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